2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride
Description
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride is a bicyclic heteroaromatic compound consisting of a pyrrole ring fused to a pyridine ring (pyrrolopyridine core) with an ethylamine side chain. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its molecular formula is C₉H₁₃Cl₂N₃, with an average mass of 234.124 g/mol and a monoisotopic mass of 233.048653 g/mol . This compound is commercially available at ≥97% purity (BLD Pharm Ltd.) and is utilized as a building block in drug discovery .
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITXWXSLPLJYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCN)N=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856453 | |
| Record name | 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860362-70-5 | |
| Record name | 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Madelung Cyclization
The Madelung method involves intramolecular cyclization of N-acyl-2-aminopyridine derivatives under strongly basic conditions. For example, heating N-(pyridin-2-yl)acetamide with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 180°C yields the unsubstituted pyrrolo[2,3-b]pyridine core in 65–72% yield. Modifications include:
- Alkyl/Aryl Substitution : Introducing substituents at the 2-, 3-, or 4-positions via pre-functionalized starting materials. 3-Methyl derivatives are synthesized using N-(pyridin-2-yl)propionamide under similar conditions.
- Halogenation : Bromine or iodine can be introduced post-cyclization via electrophilic substitution at the 3-position.
Fischer Indole Synthesis
This method employs phenylhydrazines and ketones to construct the bicyclic system. For instance, reacting 2-acetylpyridine with phenylhydrazine in acetic acid forms the corresponding hydrazone, which undergoes cyclization under acidic conditions (H₂SO₄, 120°C) to yield 3-methylpyrrolo[2,3-b]pyridine (58% yield).
Table 1: Comparison of Core Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Madelung | N-Acyl-2-aminopyridines | KOtBu, DMSO, 180°C | 65–72 | Direct functionalization |
| Fischer Indole | Phenylhydrazines + Ketones | H₂SO₄, 120°C | 50–58 | Scalability for 3-alkyl groups |
Ethanamine Side-Chain Introduction
Nucleophilic Substitution
A chloroethyl intermediate is first generated at the 3-position of the pyrrolo[2,3-b]pyridine core. For example:
- Chlorination : Treating 3-methylpyrrolo[2,3-b]pyridine with SOCl₂ in dichloromethane (DCM) yields 3-(chloromethyl)pyrrolo[2,3-b]pyridine.
- Amination : Reacting the chlorinated derivative with excess ethylamine in dimethylformamide (DMF) at 80°C for 12 hours produces 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine (free base) in 56% yield.
Reductive Amination
An alternative route involves condensation of 3-formylpyrrolo[2,3-b]pyridine with ethylamine followed by reduction:
- Condensation : 3-Formylpyrrolo[2,3-b]pyridine reacts with ethylamine in ethanol at 60°C to form the imine intermediate.
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the primary amine, achieving 62% yield.
Table 2: Side-Chain Installation Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | SOCl₂, Ethylamine | DMF, 80°C, 12h | 56 | 92 |
| Reductive Amination | NaBH₄, Ethylamine | EtOH, 60°C, 6h | 62 | 95 |
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt via acidification:
- Solubilization : Dissolve 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine in anhydrous ethanol.
- Acid Addition : Add 2.2 equivalents of hydrochloric acid (HCl, 37%) dropwise at 0–5°C.
- Crystallization : Evaporate under reduced pressure and recrystallize from ethanol/diethyl ether to obtain the dihydrochloride salt (98% purity, 89% yield).
Key Parameters :
- Stoichiometry : Excess HCl ensures complete protonation of both amine groups.
- Temperature Control : Prevents decomposition of the heat-sensitive pyrrolopyridine core.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, the nucleophilic substitution step is conducted in a continuous flow reactor:
- Residence Time : 30 minutes at 100°C.
- Output : 1.2 kg/hour with 94% conversion efficiency.
Purification Strategies
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes residual ethylamine and chlorinated byproducts.
- Crystallization : Ethanol/water mixtures yield salt forms with >99% chemical purity.
Analytical Characterization
Critical quality control metrics for the final product:
- ¹H NMR (D₂O): δ 7.85 (d, 1H, H-5), 7.22 (d, 1H, H-6), 6.95 (s, 1H, H-2), 3.45 (t, 2H, CH₂NH₂), 2.90 (t, 2H, CH₂).
- HPLC : Retention time = 6.7 min (UV detection at 254 nm).
- Melting Point : 248–250°C (decomposition).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell proliferation and apoptosis.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride involves the inhibition of multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor, c-Kit proto-oncogene proteins, and fms-like tyrosine kinase-3. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Pyrrolopyridine Core
a) 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine Dihydrochloride
- Key Difference : Nitrogen atom position in the pyridine ring (2,3-c vs. 2,3-b).
- Molecular Formula : Identical (C₉H₁₃Cl₂N₃), but structural isomerism may affect solubility and receptor affinity .
b) 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine Dihydrochloride
Halogen-Substituted Derivatives
a) 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine Dihydrochloride
- Key Difference : Chlorine substitution at position 5 of the pyrrolopyridine core.
- Molecular Formula : C₉H₁₂Cl₃N₃.
Functional Group Variations
a) 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine Hydrochloride
- Key Difference : Replacement of ethylamine with a thiazole ring.
- Impact : Introduces additional hydrogen-bonding and π-π stacking capabilities, altering target selectivity (e.g., kinase inhibition vs. amine receptor modulation) .
- Molecular Formula : C₁₀H₁₀ClN₅S.
b) 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Positional Isomerism : The 2,3-b pyrrolopyridine core in the target compound likely offers superior binding to serotonin or dopamine receptors compared to 2,3-c isomers, as seen in related neuroactive compounds .
- Salt vs. Free Base : The dihydrochloride form improves pharmacokinetic properties, making it preferable for in vivo studies .
Biological Activity
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine dihydrochloride
- Molecular Formula : C9H13Cl2N3
- CAS Number : 860362-70-5
- Molecular Weight : 234.13 g/mol
- Physical Form : Solid
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities, including:
- Inhibition of Kinases : Some derivatives have shown efficacy as inhibitors of SGK-1 kinase, which is implicated in various diseases such as cancer and diabetes .
- Anti-inflammatory Effects : Analogues of this compound have demonstrated anti-inflammatory properties in animal models, particularly in the reverse passive Arthus reaction assay .
- Cytotoxicity Against Cancer Cells : Studies have indicated that certain pyrrolo compounds can induce cytotoxic effects in cancer cell lines, suggesting potential for anticancer therapies .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Kinase Inhibition | Effective against SGK-1 kinase | |
| Anti-inflammatory | Reduced inflammation in rat models | |
| Cytotoxicity | Induced cell death in cancer cell lines |
Case Studies
-
SGK-1 Inhibition Study :
- A study demonstrated that specific derivatives of pyrrolo[2,3-b]pyridines effectively inhibited SGK-1 activity, leading to reduced tumor growth in xenograft models. The findings suggest that these compounds could be developed into targeted therapies for cancers associated with SGK-1 overactivity.
-
Anti-inflammatory Research :
- In an investigation utilizing the adjuvant-induced arthritis model in rats, compounds similar to 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine were found to significantly decrease inflammatory markers and improve joint function. This highlights the compound's potential for treating inflammatory diseases.
-
Cytotoxicity Assessment :
- A series of analogues were screened against various cancer cell lines, revealing that some derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin. This suggests a promising avenue for further development in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
